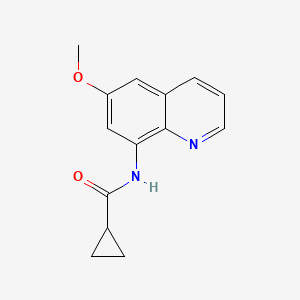![molecular formula C15H19ClN2O3 B2374819 2-Chloro-N-[3-(4,6-dimethoxy-1H-indol-2-yl)propyl]acetamide CAS No. 2411200-77-4](/img/structure/B2374819.png)
2-Chloro-N-[3-(4,6-dimethoxy-1H-indol-2-yl)propyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-[3-(4,6-dimethoxy-1H-indol-2-yl)propyl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a chloroacetamide group attached to a propyl chain, which is further connected to a dimethoxyindole moiety.
Métodos De Preparación
The synthesis of 2-Chloro-N-[3-(4,6-dimethoxy-1H-indol-2-yl)propyl]acetamide involves several steps. One common synthetic route includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4,6-dimethoxyindole, which can be obtained through the Fischer indole synthesis.
Propylation: The 4,6-dimethoxyindole is then subjected to a propylation reaction using a suitable propylating agent such as 1-bromopropane in the presence of a base like potassium carbonate.
Chloroacetamide Formation: The propylated product is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the chloroacetamide derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
2-Chloro-N-[3-(4,6-dimethoxy-1H-indol-2-yl)propyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols to form corresponding amides or thioamides.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding N-oxides or reduction reactions to form amines.
Hydrolysis: The chloroacetamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like hydrogen peroxide.
Aplicaciones Científicas De Investigación
2-Chloro-N-[3-(4,6-dimethoxy-1H-indol-2-yl)propyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules with potential therapeutic applications.
Biological Studies: The compound is used in biological studies to investigate its effects on various cellular pathways and its potential as a drug candidate.
Chemical Biology: It is employed in chemical biology research to study protein-ligand interactions and enzyme inhibition.
Industrial Applications: The compound can be used in the development of new materials and as a precursor for the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-[3-(4,6-dimethoxy-1H-indol-2-yl)propyl]acetamide involves its interaction with specific molecular targets. The chloroacetamide group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds. This interaction can result in the inhibition of enzyme activity or modulation of protein function, affecting various cellular pathways.
Comparación Con Compuestos Similares
2-Chloro-N-[3-(4,6-dimethoxy-1H-indol-2-yl)propyl]acetamide can be compared with other indole derivatives such as:
2-Chloro-4,6-dimethoxy-1,3,5-triazine: A stable, yet highly reactive peptide coupling agent used in the purification of peptides.
2-Chloro-4,6-dimethylnicotinonitrile: Known for its applications in organic synthesis and as an intermediate in the production of pharmaceuticals.
Propiedades
IUPAC Name |
2-chloro-N-[3-(4,6-dimethoxy-1H-indol-2-yl)propyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3/c1-20-11-7-13-12(14(8-11)21-2)6-10(18-13)4-3-5-17-15(19)9-16/h6-8,18H,3-5,9H2,1-2H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWVOUXWTOKPFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C(N2)CCCNC(=O)CCl)C(=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2374736.png)








![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one](/img/structure/B2374748.png)

![2-[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride](/img/structure/B2374750.png)
![6-(2,4-Dimethylphenyl)-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2374754.png)

